molecular formula C18H24N2S B11036072 Pyrrolidin-1-yl(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione

Pyrrolidin-1-yl(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methanethione

Cat. No.: B11036072
M. Wt: 300.5 g/mol
InChI Key: QYHYSNBCTQQRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-PYRROLIDINYL(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinyl group attached to a tetramethyl-dihydroquinolinyl core, with a methanethione functional group. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PYRROLIDINYL(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE typically involves multi-step organic reactions. One common method starts with the preparation of the tetramethyl-dihydroquinoline core, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The final step involves the addition of the methanethione group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-PYRROLIDINYL(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-PYRROLIDINYL(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-PYRROLIDINYL(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-1-pyrrolidinyl-oxy-3-carboxylic acid
  • N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide

This comprehensive overview highlights the significance of 1-PYRROLIDINYL(1,2,2,4-TETRAMETHYL-1,2-DIHYDRO-6-QUINOLINYL)METHANETHIONE in various scientific domains. Its unique properties and versatile applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H24N2S

Molecular Weight

300.5 g/mol

IUPAC Name

pyrrolidin-1-yl-(1,2,2,4-tetramethylquinolin-6-yl)methanethione

InChI

InChI=1S/C18H24N2S/c1-13-12-18(2,3)19(4)16-8-7-14(11-15(13)16)17(21)20-9-5-6-10-20/h7-8,11-12H,5-6,9-10H2,1-4H3

InChI Key

QYHYSNBCTQQRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(=S)N3CCCC3)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.